Differentiation in Salt Formation and Solubility Enhancement for Quinolone Antibiotics
In the context of formulating water-soluble salts of the poorly soluble antibiotic Ciprofloxacin, the 5-oxotetrahydrofuran-2-carboxylate salt was identified as providing a stable, injectable solution, in contrast to salts formed with comparator acids which exhibited issues like instability, low pH, or precipitation [1]. The patent specifically claims the 5-oxotetrahydrofuran-2-carboxylic acid and 2-hydroxyglutaric acid salts as superior, but the comparative data highlights the differential performance.
| Evidence Dimension | Salt formation and aqueous solubility stability for Ciprofloxacin |
|---|---|
| Target Compound Data | Forms a highly water-soluble salt with Ciprofloxacin, suitable for a stable injection in storage for a long period of time [1]. |
| Comparator Or Baseline | Ciprofloxacin hydrochloride (unstable in solution), methanesulfonate (very low pH), acetate/propionate (unpleasant smell), lactate (tends to precipitate) [1]. |
| Quantified Difference | Qualitative superiority: The 5-oxotetrahydrofuran-2-carboxylate salt overcomes the specific stability, pH, and precipitation issues documented for the comparator salts. |
| Conditions | Evaluation of Ciprofloxacin acid addition salts for pharmaceutical formulation and injectable solution stability. |
Why This Matters
For procurement in pharmaceutical development, this compound enables the formulation of a stable, injectable quinolone antibiotic that would otherwise be unviable with common salt-forming agents.
- [1] Kim, W. J., et al. (1995). Salts of a quinolone-carboxylic acid. U.S. Patent No. 5,484,785. Washington, DC: U.S. Patent and Trademark Office. View Source
